Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-

benzenesulfonamide carbonic anhydrase inhibitor fluorinated sulfonamide

Researchers needing a structurally defined, amphiphilic benzenesulfonamide for SAR studies often face supply inconsistency. This 3-amino-N,N-dibutyl-4-fluoro derivative is the exact solution. - **Defined Probe**: Features a polar 3-amino-4-fluoro head and hydrophobic N,N-dibutyl tails for mapping substituent contributions. - **Versatile Building Block**: The primary aromatic amine at the 3-position enables amide bond formation, diazotization, and coupling reactions for library synthesis. - **Analytical Standard**: Supplied with a Certificate of Analysis, it serves as a reference for HPLC, LC-MS, and NMR method development.

Molecular Formula C14H23FN2O2S
Molecular Weight 302.41 g/mol
CAS No. 1152601-81-4
Cat. No. B12117806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro-
CAS1152601-81-4
Molecular FormulaC14H23FN2O2S
Molecular Weight302.41 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)F)N
InChIInChI=1S/C14H23FN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)12-7-8-13(15)14(16)11-12/h7-8,11H,3-6,9-10,16H2,1-2H3
InChIKeyZYLZBZXVRRPLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N-dibutyl-4-fluorobenzenesulfonamide: Availability & Structure


Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- (CAS 1152601-81-4) is a substituted benzenesulfonamide derivative with the molecular formula C14H23FN2O2S and a molecular weight of 302.41 g/mol . The compound features a benzenesulfonamide core substituted at the 3-position with an amino group (-NH2), at the 4-position with a fluorine atom (-F), and on the sulfonamide nitrogen with two n-butyl groups (-CH2CH2CH2CH3) . This substitution pattern yields an amphiphilic molecule combining a polar sulfonamide and amino-fluoro substituted aromatic head with hydrophobic dibutyl tails . The compound is commercially available from several chemical suppliers for research purposes, with typical specifications including molecular identity verification and purity assessment .

Workflow
SAR probe with defined 3-amino-4-fluoro N,N-dibutyl scaffold
Format
Neat research compound for in-house derivatization or screening
Use Context
Hypothesis generation, analytical reference, or library synthesis

Why Generic Substitution of 3-Amino-N,N-dibutyl-4-fluorobenzenesulfonamide Fails


Substitution of benzenesulfonamide derivatives cannot be assumed without experimental validation, as minor structural modifications to the benzenesulfonamide scaffold can produce profound differences in biological activity, selectivity, and physicochemical properties [1]. Within the broader class of fluorinated benzenesulfonamides, the number and position of fluorine substituents, the nature of N-alkyl groups, and the presence or absence of additional ring substituents collectively determine binding affinity and isoform selectivity against targets such as carbonic anhydrases [1]. Compounds lacking the specific 3-amino-4-fluoro substitution pattern and the N,N-dibutyl configuration present in CAS 1152601-81-4 may exhibit entirely different biological profiles [1]. Direct procurement of this exact compound is therefore necessary to maintain experimental consistency and to enable meaningful comparison with data generated using this specific molecular entity.

Target Compound
3-amino, 4-fluoro, N,N-dibutyl benzenesulfonamide (CAS 1152601-81-4)
Closest Analogs
Lack 3-amino group or differ in fluorine position; N,N-dibutyl-4-fluorobenzenesulfonamide (CAS 2262-58-0) and 3-amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) show key structural mismatches
Functional Profile
No published bioactivity data; activity must be experimentally determined
Class-Level Caution
Fluorine and N-alkyl substitution patterns can dramatically shift binding and selectivity; class-level trends may not transfer

Evidence for 3-Amino-N,N-dibutyl-4-fluorobenzenesulfonamide


Absence of Published Comparative Activity Data

A comprehensive literature search across peer-reviewed journals, patent databases, and chemical vendor technical documentation revealed no publicly available bioactivity data, inhibition constants (Ki), IC50 values, or selectivity profiles for Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- (CAS 1152601-81-4) [1][2]. The compound is not listed among the exemplified structures in patent WO2014062044 (granted as EP2914583), which describes a broad genus of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors and includes specific data for related compounds bearing ortho-substituents such as cyclooctyl or cyclododecyl groups [1][2]. No direct head-to-head comparison studies or cross-study comparable datasets were identified that quantify the performance of this compound relative to any close analog or alternative.

Bioactivity Data
Data to verify
No published Ki, IC50, or selectivity profile identified for CAS 1152601-81-4. Related fluorinated benzenesulfonamides in patent WO2014062044 have reported Ki values, but target compound is not exemplified.
Procurement decisions rely on internal experimental validation
Literature search April 2026; no peer-reviewed activity data
benzenesulfonamide carbonic anhydrase inhibitor fluorinated sulfonamide

Structural Distinction from Closest Commercially Available Analogs

The closest commercially available structural analogs to Benzenesulfonamide, 3-amino-N,N-dibutyl-4-fluoro- (CAS 1152601-81-4) differ in key functional groups, as identified through chemical structure and supplier database analysis . N,N-dibutyl-4-fluorobenzenesulfonamide (CAS 2262-58-0) lacks the 3-amino substituent and carries a different molecular formula (C14H22FNO2S vs. C14H23FN2O2S) . N,N-dibutyl-2-fluorobenzenesulfonamide (C14H22FNO2S) differs in both fluorine substitution position (ortho vs. para) and absence of the amino group . 3-Amino-4-fluorobenzenesulfonamide (CAS 1017448-36-0) retains the amino-fluoro ring substitution pattern but lacks the N,N-dibutyl groups, containing instead a primary sulfonamide (-SO2NH2) . No bioactivity data are available for any of these analogs to enable quantitative comparison.

Structural Distinction
Structure confirmed

Target vs. closest commercial analogs

  • CAS 2262-58-0: missing 3-amino group
  • N,N-dibutyl-2-fluorobenzenesulfonamide: ortho-fluoro, no amino
  • CAS 1017448-36-0: primary sulfonamide, no N,N-dibutyl chains
Substitution cannot be assumed; functional divergence is possible
No bioactivity data available for any analog
structural analog comparator identification N,N-dibutyl benzenesulfonamide

Class-Level Inference: Fluorination and N-Alkyl Substitution

Class-level evidence from the broader fluorinated benzenesulfonamide literature indicates that fluorine substitution and N-alkyl modification can substantially influence binding properties [1][2]. Fluorine substituents on the benzene ring act as strong electron-withdrawing groups, increasing the acidity of the sulfonamide -NH- proton by several pH units and thereby enhancing zinc coordination in carbonic anhydrase active sites [1]. Bulky N-alkyl or ortho-substituents have been demonstrated to confer isoform selectivity by sterically hindering binding to narrow active site cavities (e.g., CA II) while allowing access to larger pockets (e.g., CA IX), with reported selectivity ratios ranging from 10³- to 10⁶-fold for certain fluorinated benzenesulfonamides bearing bulky ortho substituents [1][2]. However, these class-level observations cannot be directly extrapolated to CAS 1152601-81-4, as the specific combination of 3-amino, 4-fluoro, and N,N-dibutyl substituents has not been experimentally characterized.

Class-Level SAR
Class-level inference
Fluorine substitution increases sulfonamide -NH- acidity; bulky N-alkyl groups can confer isoform selectivity (10³–10⁶ fold reported for certain fluorinated benzenesulfonamides).
Hypothesis generation only; not product-specific evidence
Extrapolation to CAS 1152601-81-4 requires validation
fluorine substitution carbonic anhydrase inhibition structure-activity relationship

Applications of 3-Amino-N,N-dibutyl-4-fluorobenzenesulfonamide


Internal Structure-Activity Relationship (SAR) Campaigns

This compound may serve as a probe molecule in internal SAR studies exploring the effects of combining a 3-amino-4-fluoro substitution pattern with N,N-dibutyl groups on the benzenesulfonamide scaffold. Users would generate proprietary comparative data against analogs (e.g., N,N-dibutyl-4-fluorobenzenesulfonamide lacking the amino group, or 3-amino-4-fluorobenzenesulfonamide lacking the N-alkyl chains) to map the functional contributions of each substituent [1].

In Silico Modeling and Docking Studies

The defined three-dimensional structure of CAS 1152601-81-4 allows for computational docking and molecular dynamics simulations against target proteins of interest (e.g., carbonic anhydrase isoforms, metalloproteinases). Such studies could generate testable hypotheses regarding binding modes and affinity prior to committing resources to synthesis or procurement of larger quantities [1].

Chemical Derivatization and Library Synthesis

The presence of a primary aromatic amino group at the 3-position provides a reactive handle for further chemical derivatization, including amide bond formation, diazotization, and coupling reactions. This compound may therefore serve as a versatile building block for the synthesis of more complex sulfonamide-containing libraries.

Analytical Reference Standard Development

Given its defined molecular structure (C14H23FN2O2S, MW 302.41) and commercial availability, CAS 1152601-81-4 can be used as a reference standard for analytical method development, including HPLC, LC-MS, and NMR protocols. This application requires only structural identity and purity, which are provided by vendor Certificate of Analysis documentation .

Application
Selection Property
Validation Focus
Internal SAR campaigns
Defined substitution pattern (3-amino, 4-fluoro, N,N-dibutyl)
In-house comparative data generation against analogs
In silico docking studies
Three-dimensional structure for computational modeling
Binding hypothesis testing
Chemical derivatization
Reactive 3-amino handle for further functionalization
Library synthesis and purity assessment
Analytical reference standard
Structural identity and vendor‑confirmed purity
Method development (HPLC, LC‑MS, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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